GLP-2 (rat)

Description

Historical Context of GLP-2 Discovery and Initial Characterization in Rodents

The journey to understanding GLP-2 began with curiosity-driven basic science focused on the molecular control of proglucagon gene transcription. Early observations in the 1970s linked glucagon-producing tumors (glucagonomas) to significant bowel growth in humans, hinting at a potential role for proglucagon-derived peptides (PGDPs) in regulating intestinal mass acs.orgnih.govjci.org. By the early 1980s, advancements in molecular biology led to the cloning of cDNAs encoding mammalian proglucagon, revealing the sequences of two novel glucagon-like peptides, GLP-1 and GLP-2, whose biological activities remained largely unknown acs.org.

The specific intestinotrophic activity of GLP-2 was first identified through experiments in the mid-1990s, which demonstrated it as the PGDP with the most potent growth-promoting effects in mice acs.orgjci.org. Although immunoreactive GLP-2 had been detected in intestinal extracts from various species, its direct biological function in vivo was not previously established jci.org. The actions of GLP-2 in stimulating small bowel growth were found to be rapid, becoming apparent within days and correlating with increased crypt cell proliferation jci.org.

Overview of Proglucagon Processing and GLP-2 Derivation in Rats

Glucagon-like peptide-2 (GLP-2) is a 33 amino acid peptide hormone that originates from the post-translational processing of a larger precursor protein, proglucagon mdpi.comechelon-inc.comglucagon.com. Proglucagon is a 158 amino acid protein encoded by a single gene and is predominantly expressed in enteroendocrine L-cells of the distal small intestine and colon, as well as in certain neuronal populations within the hindbrain mdpi.com.

The processing of proglucagon is tissue-specific, occurring through the action of prohormone convertases (PCs). In the intestine and brain, proglucagon is cleaved by prohormone convertase 1/3 (PC1/3). This enzymatic cleavage liberates several biologically active peptides, including glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), glicentin, glicentin-related polypeptide (GRPP), and intervening peptide-2 (IP-2) mdpi.comfrontiersin.org. In contrast, pancreatic alpha-cells process proglucagon primarily via prohormone convertase 2 (PC2), yielding glucagon (B607659), intervening peptide 1 (IP1), and other fragments mdpi.com.

The sequence of GLP-2 within the proglucagon precursor is flanked by pairs of dibasic residues, which are characteristic cleavage sites recognized by prohormone convertases guidetopharmacology.org. Following its liberation from proglucagon, GLP-2 is secreted from L-cells into the circulation, particularly in response to the presence of nutrients in the intestinal lumen mdpi.comfrontiersin.org. Circulating levels of GLP-2 are typically low during fasting but rise significantly after nutrient ingestion glucagon.comfrontiersin.org.

Once in circulation, GLP-2 has a short biological half-life, estimated to be around 7 minutes in humans, primarily due to rapid inactivation by the enzyme dipeptidyl peptidase-IV (DPP-IV) glucagon.comnih.gov. The cleavage of GLP-2 by DPP-IV, which occurs at the N-terminus, results in an inactive metabolite, GLP-2 (3-33) glucagon.com. This rapid degradation limits the duration of GLP-2's action, a factor that has been crucial in the development of more stable GLP-2 analogues for therapeutic purposes acs.orgjci.orgglucagon.com.

Table 1: Amino Acid Sequence of Rat GLP-2

| Residue | Amino Acid | Abbreviation |

| 1 | Histidine | H |

| 2 | Alanine (B10760859) | A |

| 3 | Aspartic Acid | D |

| 4 | Glycine | G |

| 5 | Serine | S |

| 6 | Phenylalanine | F |

| 7 | Serine | S |

| 8 | Aspartic Acid | D |

| 9 | Glutamic Acid | E |

| 10 | Methionine | M |

| 11 | Asparagine | N |

| 12 | Threonine | T |

| 13 | Isoleucine | I |

| 14 | Leucine | L |

| 15 | Aspartic Acid | D |

| 16 | Asparagine | N |

| 17 | Leucine | L |

| 18 | Alanine | A |

| 19 | Threonine | T |

| 20 | Arginine | R |

| 21 | Aspartic Acid | D |

| 22 | Phenylalanine | F |

| 23 | Isoleucine | I |

| 24 | Asparagine | N |

| 25 | Tryptophan | W |

| 26 | Leucine | L |

| 27 | Isoleucine | I |

| 28 | Glutamine | Q |

| 29 | Threonine | T |

| 30 | Lysine | K |

| 31 | Isoleucine | I |

| 32 | Threonine | T |

| 33 | Aspartic Acid | D |

Note: The sequence is typically amidated at the C-terminus (Asp-NH2) in its active form, though this is not always explicitly shown in simplified representations.

Compound List:

Glucagon-Like Peptide-2 (GLP-2) (rat)

Structure

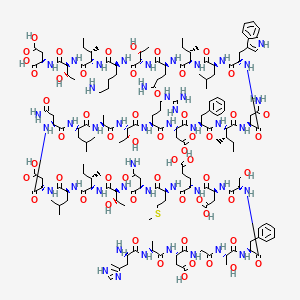

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H256N44O56S/c1-22-77(11)126(157(257)187-96(45-47-115(169)217)142(242)208-131(84(18)214)162(262)185-94(43-34-35-50-167)141(241)203-129(80(14)25-4)160(260)210-132(85(19)215)163(263)201-112(165(265)266)67-125(232)233)204-152(252)101(55-76(9)10)190-146(246)104(58-89-68-177-93-42-33-32-41-91(89)93)193-148(248)106(61-117(171)219)200-158(258)127(78(12)23-2)205-153(253)103(57-88-39-30-27-31-40-88)191-150(250)110(65-123(228)229)196-138(238)95(44-36-51-176-166(173)174)186-161(261)130(83(17)213)207-135(235)82(16)181-143(243)99(53-74(5)6)189-147(247)105(60-116(170)218)195-151(251)111(66-124(230)231)197-144(244)100(54-75(7)8)199-159(259)128(79(13)24-3)206-164(264)133(86(20)216)209-154(254)107(62-118(172)220)194-140(240)98(49-52-267-21)184-139(239)97(46-48-120(222)223)183-149(249)109(64-122(226)227)198-156(256)114(72-212)202-145(245)102(56-87-37-28-26-29-38-87)192-155(255)113(71-211)182-119(221)70-178-137(237)108(63-121(224)225)188-134(234)81(15)180-136(236)92(168)59-90-69-175-73-179-90/h26-33,37-42,68-69,73-86,92,94-114,126-133,177,211-216H,22-25,34-36,43-67,70-72,167-168H2,1-21H3,(H2,169,217)(H2,170,218)(H2,171,219)(H2,172,220)(H,175,179)(H,178,237)(H,180,236)(H,181,243)(H,182,221)(H,183,249)(H,184,239)(H,185,262)(H,186,261)(H,187,257)(H,188,234)(H,189,247)(H,190,246)(H,191,250)(H,192,255)(H,193,248)(H,194,240)(H,195,251)(H,196,238)(H,197,244)(H,198,256)(H,199,259)(H,200,258)(H,201,263)(H,202,245)(H,203,241)(H,204,252)(H,205,253)(H,206,264)(H,207,235)(H,208,242)(H,209,254)(H,210,260)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,232,233)(H,265,266)(H4,173,174,176)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-,133-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRUMPQGPCFDGW-CWHSZFSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H256N44O56S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3796.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Biology of Glp 2 Rat

Intracellular Signaling Pathways Activated by GLP-2R in Rattus norvegicus Cells

The activation of the GLP-2R by GLP-2 triggers a complex network of intracellular signaling cascades. These pathways are critical for mediating the diverse physiological effects of GLP-2, including its intestinotropic actions and influence on cellular metabolism and survival.

G Protein-Coupled Receptor Cascade Activation

The GLP-2R is a canonical G protein-coupled receptor, primarily coupling to Gs proteins uniprot.orgnih.gov. Upon GLP-2 binding, the receptor undergoes a conformational change, facilitating the interaction with and activation of intracellular G proteins. Specifically, the activated Gs protein dissociates into its α-subunit (Gsα) and βγ-subunits. The Gsα-GTP complex then directly stimulates adenylyl cyclase, a key enzyme in the generation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) uniprot.orgnih.gov. Studies using cell lines expressing the rat GLP-2R have confirmed that GLP-2 binding leads to a dose-dependent increase in intracellular cAMP levels nih.govglucagon.com. Importantly, GLP-2 activation of the GLP-2R in these systems has not been associated with a significant rise in intracellular calcium levels nih.gov.

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways

The increase in intracellular cAMP, a direct consequence of GLP-2R activation via Gs-coupled adenylyl cyclase, serves as a pivotal second messenger nih.govnih.govglucagon.comphysiology.orgmolbiolcell.orgglucagon.com. Elevated cAMP levels then activate Protein Kinase A (PKA), a serine/threonine kinase that plays a central role in various cellular processes nih.govphysiology.orgglucagon.comkegg.jpstring-db.orgreactome.org. Activated PKA can phosphorylate numerous downstream substrates, influencing gene transcription, enzyme activity, and protein synthesis nih.govphysiology.orgkegg.jpphysiology.org. Research in baby hamster kidney (BHK) cells expressing the rat GLP-2R demonstrated that GLP-2-induced activation of AP-1-dependent transcriptional activity was PKA-dependent nih.gov. PKA has also been implicated in mediating GLP-2's anti-apoptotic effects in some cellular models, though this mechanism may not always involve PI3K or MAPK pathways physiology.org.

Phosphatidylinositol 3-Kinase (PI3K) and Akt Signaling

Beyond the cAMP/PKA pathway, GLP-2R activation also robustly engages the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade nih.govphysiology.orgnih.govoup.comresearchgate.netnih.gov. This pathway is critical for regulating cell growth, survival, proliferation, and protein synthesis physiology.orgoup.comresearchgate.netijbs.com. Upon GLP-2 stimulation, the GLP-2R is known to interact with the p85α regulatory subunit of PI3K, leading to the activation of PI3K nih.govresearchgate.netnih.gov. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits and activates Akt (also known as Protein Kinase B) by promoting its phosphorylation at key sites, notably Ser473 and Thr308 physiology.org. Studies have shown that GLP-2 treatment dose-dependently phosphorylates Akt, and this effect is blocked by PI3K inhibitors physiology.orgoup.com. The PI3K/Akt pathway is essential for GLP-2-induced stimulation of protein synthesis physiology.orgoup.comresearchgate.net.

Regulation of Gene Expression (e.g., c-fos, c-jun, AP-1, CRE)

GLP-2 signaling significantly influences gene expression, contributing to its trophic effects on the intestinal epithelium. Activation of the GLP-2R leads to the induction of immediate early genes (IEGs), including c-fos, c-jun, junB, and zif268 nih.govphysiology.orgphysiology.org. These genes are key components of the AP-1 transcription factor complex, which regulates a wide array of cellular processes, including proliferation and differentiation nih.govphysiology.org. Research indicates that the activation of AP-1-dependent transcriptional activity by GLP-2 is mediated through the cAMP/PKA pathway nih.gov. Furthermore, GLP-2 has been shown to activate cAMP-response element (CRE)-dependent transcriptional activity, likely through the phosphorylation of the cAMP response element-binding protein (CREB) by PKA nih.govphysiology.orgphysiology.org.

Nitric Oxide Production Pathways

Nitric oxide (NO) plays a crucial role in mediating some of GLP-2's effects, particularly those related to intestinal blood flow and lipid handling frontiersin.orgnih.gov. GLP-2 administration increases intestinal blood flow in a manner that is dependent on nitric oxide synthase (NOS) activity frontiersin.org. Specifically, endothelial NOS (eNOS) is implicated in this process, as NOS inhibitors attenuate GLP-2-stimulated increases in intestinal blood flow and chylomicron production frontiersin.orgnih.gov. NO signaling is essential for the mobilization and secretion of stored triglycerides and chylomicrons in response to GLP-2 nih.gov.

Interplay with Other Signaling Molecules (e.g., IGF-1, Vasoactive Intestinal Peptide)

GLP-2 exerts its intestinotropic effects through a complex interplay with other growth factors and signaling molecules, often acting indirectly via mediators released from GLP-2R-expressing cells physiology.org.

Insulin-like Growth Factor-1 (IGF-1): GLP-2 stimulates the production of IGF-1 by intestinal subepithelial myofibroblasts (ISEMFs) oup.comphysiology.orgresearchgate.net. This IGF-1 then acts on intestinal epithelial cells via the IGF-1 receptor (IGF-1R) to promote proliferation and growth oup.comphysiology.orgresearchgate.net. The PI3K/Akt pathway is involved in GLP-2-induced IGF-1 mRNA expression in ISEMFs oup.com. While IGF-1 signaling is a significant contributor to GLP-2's actions, some studies suggest that GLP-2 can also promote intestinal proliferation through pathways independent of IGF-1 physiology.org.

Vasoactive Intestinal Peptide (VIP): The GLP-2R is expressed on enteric neurons that also express VIP frontiersin.orgfrontiersin.org. VIP, released from these neurons, is a key mediator of GLP-2's anti-inflammatory effects and contributes to the regulation of intestinal blood flow physiology.org. Evidence suggests VIP acts as a downstream mediator of GLP-2's actions within the enteric nervous system glucagon.com.

ErbB Ligands: GLP-2 can also induce the expression of ErbB receptor ligands, which are implicated in its intestinotropic effects on intestinal proliferation physiology.orgscholaris.ca. The cross-talk between GPCRs like GLP-2R and receptor tyrosine kinases such as ErbB receptors is a recognized mechanism for signal amplification and diverse cellular responses scholaris.ca.

Table 1: Key Signaling Molecules Activated by GLP-2R and Their Primary Roles

| Signaling Molecule | Primary Pathway Involved | Key Cellular Functions Mediated | Key Research Findings in Rattus norvegicus Models |

| cAMP | Adenylyl Cyclase activation | Second messenger, PKA activation | Increased by GLP-2 in rat GLP-2R expressing cells nih.govglucagon.com |

| Protein Kinase A (PKA) | cAMP-dependent phosphorylation | Gene expression, cell survival, apoptosis regulation | Mediates AP-1 transcriptional activity; involved in GLP-2-induced apoptosis prevention nih.govphysiology.org |

| PI3K | Phosphorylation of PIP2 to PIP3 | Cell growth, survival, proliferation, protein synthesis | Activated by GLP-2R interaction with p85α; blocked by inhibitors physiology.orgnih.govoup.comresearchgate.netnih.gov |

| Akt (PKB) | Downstream of PI3K | Cell growth, survival, proliferation, protein synthesis | Phosphorylated by GLP-2; essential for GLP-2-induced protein synthesis physiology.orgoup.comresearchgate.net |

| Nitric Oxide (NO) | NOS activation (eNOS) | Intestinal blood flow regulation, lipid handling | Mediates GLP-2's effects on blood flow and chylomicron production frontiersin.orgnih.gov |

| IGF-1 | IGF-1R signaling | Intestinal growth, cell proliferation | Stimulated by GLP-2 in ISEMFs; required for GLP-2's intestinotropic actions oup.comphysiology.orgresearchgate.net |

| VIP | Neuronal signaling | Anti-inflammatory effects, blood flow | Released from enteric neurons; mediator of GLP-2 actions glucagon.comphysiology.orgfrontiersin.org |

Table 2: Transcription Factors Regulated by GLP-2 Signaling in Rattus norvegicus Cells

| Transcription Factor | Associated Pathway | Role in GLP-2 Signaling | Key Research Findings in Rattus norvegicus Models |

| c-fos | AP-1, immediate early gene | Induced by GLP-2 | GLP-2 activates c-fos expression nih.govphysiology.orgglucagon.comphysiology.org |

| c-jun | AP-1, immediate early gene | Induced by GLP-2 | GLP-2 activates c-jun expression nih.govphysiology.orgphysiology.org |

| AP-1 | Transcriptional regulator | Mediates GLP-2's transcriptional effects | Activated by GLP-2 in a PKA-dependent manner nih.gov |

| CREB | CRE, transcriptional regulator | Mediates GLP-2's transcriptional effects | Activated by GLP-2, likely via PKA physiology.orgphysiology.org |

Compound Name List

Glucagon-like peptide-2 (GLP-2)

Glucagon-like peptide-2 receptor (GLP-2R)

Cyclic adenosine monophosphate (cAMP)

Protein Kinase A (PKA)

Phosphatidylinositol 3-Kinase (PI3K)

Akt (Protein Kinase B)

c-fos

c-jun

AP-1 (Activator Protein-1)

CRE (cAMP Response Element)

CREB (cAMP Response Element-Binding Protein)

Nitric Oxide (NO)

Endothelial Nitric Oxide Synthase (eNOS)

Insulin-like Growth Factor-1 (IGF-1)

Insulin-like Growth Factor-1 Receptor (IGF-1R)

Vasoactive Intestinal Peptide (VIP)

ErbB ligands

ErbB receptors

Keratinocyte Growth Factor (KGF)

Insulin-like Growth Factor-2 (IGF-2)

Physiological Systemic Actions of Glp 2 Rat

Gastrointestinal Trophic and Functional Regulation by GLP-2 (rat)

Mesenteric Blood Flow Augmentation

A notable physiological action of GLP-2 in rats is the augmentation of mesenteric blood flow. GLP-2 infusion has been shown to increase blood flow in the superior mesenteric artery (SMA) in anesthetized rats glucagon.com. This effect is thought to be mediated, at least in part, by nitric oxide (NO) pathways glucagon.combioscientifica.com. The increased blood supply to the intestines is crucial for supporting enhanced nutrient absorption and tissue function, particularly in the duodenum and jejunum glucagon.comnih.gov. The changes in SMA blood flow observed after GLP-2 administration in rats are comparable to those seen after a standard meal nih.gov.

Digestive Enzyme Activity Enhancement

Table 1: GLP-2 Effect on Digestive Enzyme Activity in Rat Jejunum

| Digestive Enzyme Activity | Observed Effect of GLP-2 (rat) | Supporting Evidence |

| General Digestive Enzyme Activity | Increased | nih.gov |

Central Nervous System Regulation by GLP-2 (rat)

Beyond its peripheral effects, GLP-2 also exerts significant influence on the central nervous system (CNS), particularly in the regulation of feeding behavior and satiety pathways. GLP-2 is produced by proglucagon (PPG) neurons in the brainstem nucleus tractus solitarius (NTS) and its receptor (GLP-2R) is expressed in key brain regions involved in energy homeostasis nih.govmdpi.com.

Regulation of Feeding Behavior and Satiety Pathways

GLP-2 acts as a satiety signal, influencing food intake and the perception of fullness. Central administration of GLP-2, particularly via intracerebroventricular (ICV) infusion or direct injection into specific brain nuclei, has been shown to suppress food intake in rats nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. This anorectic effect is thought to be mediated, at least in part, through the melanocortin-4 receptor (MC4R) signaling pathway mdpi.comcore.ac.uk. Studies using GLP-2 receptor knockout models in specific neuronal populations, such as POMC neurons, have further supported the role of CNS GLP-2 in suppressing feeding behavior and regulating satiety nih.govnih.gov.

The hypothalamus is a critical center for regulating energy balance, and GLP-2 influences several of its key nuclei involved in feeding behavior. GLP-2 receptors are expressed in the dorsomedial nucleus (DMH) and ventromedial nucleus (VMH) of the hypothalamus oup.com. Administration of GLP-2 centrally has been shown to increase the expression of the immediate-early gene c-Fos, a marker of neuronal activation, in various hypothalamic regions, including the Arcuate Nucleus (ARC), DMH, VMH, Paraventricular Nucleus (PVN), and Lateral Hypothalamus (LH) researchgate.netoup.comnih.gov. This widespread activation suggests that GLP-2 engages complex neural circuits within the hypothalamus to modulate feeding signals oup.com. Specifically, the DMH, and particularly its compact part (DMHc), has been identified as a region responding to GLP-2 with increased c-Fos expression, correlating with its inhibitory effects on feeding researchgate.net. GLP-2 administration has also been observed to increase POMC mRNA expression in the ARC nih.gov.

Table 2: GLP-2 Induced Neuronal Activation (c-Fos Expression) in Rat Hypothalamic Nuclei

| Hypothalamic Nucleus | GLP-2 Induced c-Fos Expression | Supporting Evidence |

| Arcuate Nucleus (ARC) | Increased | researchgate.netoup.com |

| Dorsomedial Nucleus (DMH) | Increased | researchgate.netoup.comresearchgate.net |

| Ventromedial Nucleus (VMH) | Increased | researchgate.netoup.com |

| Paraventricular Nucleus (PVN) | Increased | researchgate.netoup.com |

| Lateral Hypothalamus (LH) | Increased | researchgate.netoup.com |

The brainstem, particularly the nucleus of the solitary tract (NTS), is another key area where GLP-2 exerts its influence on feeding behavior. GLP-2 is produced by PPG neurons within the NTS, and GLP-2 receptors are expressed in the brainstem nih.govmdpi.com. Direct microinjection of GLP-2 into the NTS has been shown to suppress food intake in fasted rats, an effect that is blocked by MC4R antagonists, underscoring the role of MC4R signaling in this pathway researchgate.netcore.ac.uk. The NTS receives visceral and hormonal signals from the gut and projects to hypothalamic nuclei, facilitating the integration of gut-brain communication in appetite regulation mdpi.come-enm.org. GLP-2's action in the NTS suggests a direct role in processing satiety signals originating from the gut and relaying them to higher brain centers.

Vagal Afferent Pathway Activation

GLP-2 plays a role in mediating gut-brain communication by activating the vagal afferent pathway physiology.org. Studies have identified the presence of GLP-2 receptors on the cell bodies of vagal afferents located in the nodose ganglion of rats nih.govphysiology.orgmdpi.com. Activation of this pathway by GLP-2 leads to increased c-fos protein immunoreactivity in the nucleus tractus solitarius (NTS), indicating neural activation that is dependent on intact vagal afferents nih.gov. Vagal afferent neurons are crucial for transmitting visceral information to the central nervous system, influencing processes such as food intake and gastrointestinal motility physiology.org. GLP-2 indirectly activates NTS neurons through these vagal afferents, contributing to its systemic effects physiology.org.

Interaction with the Melanocortin System (e.g., MC4R)

The influence of GLP-2 on feeding behavior is significantly mediated by its interaction with the melanocortin system, particularly the melanocortin receptor-4 (MC4R) mdpi.comfrontiersin.orgnih.gov. Evidence suggests that GLP-2's proposed anorexigenic effects are, in part, achieved through the activation of MC4R signaling pathways mdpi.com. In experimental settings, the blockade of MC4R has been shown to abolish the inhibitory effects of GLP-2 on food intake when administered to the NTS in fasted rats mdpi.comlondonmet.ac.uk. Furthermore, GLP-2 receptor activation within proopiomelanocortin (POMC) neurons, a key component of the central melanocortin system, has been linked to the suppression of feeding behavior and gastric motility, with MC4R signaling being a critical mediator of these actions frontiersin.orgnih.gov.

Neurotrophic and Anti-apoptotic Effects in Neural Tissues (e.g., Hippocampus)

GLP-2 has demonstrated neurotrophic and anti-apoptotic properties within neural tissues glucagon.com. Research indicates that GLP-2 can enhance neuronal survival and exhibit direct antiapoptotic actions in the brain glucagon.com. Specifically, GLP-2 has been shown to reduce glutamate-induced cell death in cultured hippocampal and cortical cells oup.comoup.comoup.com. The GLP-2 receptor (GLP-2R) has been localized in the hippocampus, a brain region critical for learning and memory glucagon.comoup.com. The neuroprotective effects of GLP-2 in hippocampal cells are mediated by a protein kinase A (PKA)-dependent pathway, involving the stimulation of cAMP production oup.comoup.com. Beyond direct neuronal effects, GLP-2 also stimulates the proliferation of rat astrocytes, suggesting a broader role in supporting neural tissue health oup.comoup.comoup.comglucagon.comglucagon.com.

Astrocyte Proliferation Modulation

Astrocytes, critical glial cells in the central nervous system, are influenced by GLP-2 glucagon.comnih.gov. Primary cultured rat astrocytes express the GLP-2 receptor glucagon.comnih.gov. Studies have demonstrated that GLP-2 stimulates the proliferation of these cells, increasing DNA synthesis and astrocyte density oup.comoup.comoup.comglucagon.comglucagon.com. This effect suggests a potential regenerative role for GLP-2 in CNS glial cells frontiersin.org. Furthermore, GLP-2 receptor expression levels have been observed to be higher in proliferating astrocytes compared to resting cells nih.gov.

Bone Metabolism Modulation by GLP-2 (rat)

GLP-2 exerts significant modulatory effects on bone metabolism, influencing both bone formation and resorption.

Influence on Bone Resorption Markers

GLP-2 influences several key markers associated with bone resorption. Studies have shown that GLP-2 decreases osteoclast formation and activity creative-diagnostics.comnih.govbiorxiv.org. Specifically, GLP-2 has been demonstrated to reduce osteoclast numbers and activity in both in vitro models (e.g., RAW264.7 cells) and in vivo studies nih.gov. This reduction in osteoclasts is partly attributed to GLP-2 stimulating apoptosis in these cells nih.gov. Furthermore, GLP-2 treatment leads to a decrease in serum levels of resorption markers such as Tartrate-resistant acid phosphatase (TRAP), Receptor activator of nuclear factor kappa-B ligand (RANKL), and C-terminal cross-linked telopeptide of type I collagen (CTX) nih.govglucagon.comnih.govfrontiersin.orgmdpi.com.

Regulatory Mechanisms of Glp 2 Rat Bioactivity

Nutrient-Dependent Secretion of GLP-2 (rat) from Enteroendocrine L-cells

The primary stimulus for the secretion of GLP-2 is the presence of luminal nutrients in the gastrointestinal tract. nih.gov GLP-2 is produced and released by specialized enteroendocrine L-cells, which are most abundant in the distal small intestine and colon. nih.govresearchgate.net These cells effectively "taste" the luminal contents, and upon detection of specific macronutrients, initiate the release of GLP-2. researchgate.net

Research conducted in rats has demonstrated that both dietary lipids and carbohydrates are potent stimulators of GLP-2 secretion. nih.govphysiology.org Studies involving the direct administration of various nutrients into the duodenum of rats have shown that dietary oils rich in polyunsaturated and monounsaturated fatty acids significantly enhance GLP-2 secretion. physiology.orgresearchgate.net Similarly, dietary carbohydrates and certain sweeteners also trigger a robust secretory response. physiology.orgresearchgate.net This nutrient-dependent release mechanism ensures that GLP-2's intestinotrophic and absorptive functions are mobilized in direct response to food intake, linking intestinal adaptation and metabolism with nutrient availability. wikipedia.orgnih.gov

Table 1: Effect of Intraduodenal Administration of Various Nutrients on GLP-2 Secretion in Rats This table is interactive. You can sort and filter the data.

| Nutrient Administered | Primary Constituent | Peak GLP-2 Concentration (relative to control) | Reference |

|---|---|---|---|

| Flaxseed Oil | Polyunsaturated Fatty Acids (α-linolenic acid) | Significantly Enhanced | physiology.org |

| Olive Oil | Monounsaturated Fatty Acids | Significantly Enhanced | physiology.org |

| Glucose | Carbohydrate | Enhanced | physiology.org |

Enzymatic Degradation by Dipeptidyl Peptidase IV (DPP-IV) in Rattus norvegicus

The bioactivity of circulating GLP-2 in rats is critically limited by its rapid enzymatic degradation. The primary enzyme responsible for this inactivation is Dipeptidyl Peptidase IV (DPP-IV). nih.gov

Impact of Endogenous DPP-IV Activity on GLP-2 Bioavailability

Rats exhibit comparatively high levels of circulating DPP-IV activity, which has a profound impact on the half-life and efficacy of endogenous and exogenously administered GLP-2. glucagon.comgenscript.com The DPP-IV enzyme cleaves the N-terminal dipeptide from the active GLP-2(1-33) molecule, specifically targeting the alanine (B10760859) at position 2. nih.govgenscript.com This cleavage results in the formation of the truncated metabolite, GLP-2(3-33). nih.govoipub.com

Effects of DPP-IV Resistant GLP-2 Analogues on Bioactivity in Rats

To overcome the rapid inactivation by DPP-IV, synthetic analogues of GLP-2 have been developed. A key strategy involves substituting the alanine at position 2, rendering the peptide resistant to cleavage. nih.gov One such analogue, r[Gly2]GLP-2, in which alanine is replaced by glycine, has demonstrated complete resistance to degradation by both purified DPP-IV and rat serum in vitro. nih.gov

When administered to wild-type rats, these DPP-IV resistant analogues exhibit markedly enhanced bioactivity compared to the native peptide. nih.gov For instance, treatment of rats with r[Gly2]GLP-2 results in a statistically significant increase in small bowel mass, an effect not seen with native GLP-2 at similar concentrations. nih.gov Similarly, co-administration of native GLP-2 with a DPP-IV inhibitor, such as valine pyrrolidide (VP), potentiates its effects, leading to a significant increase in small-bowel weight compared to GLP-2 alone. nih.gov These findings underscore that DPP-IV-mediated degradation is a critical determinant of GLP-2's growth factor properties in rats. nih.gov

Table 2: Comparative Effects of Native and DPP-IV Resistant GLP-2 on Small Bowel Weight in Rats This table is interactive. You can sort and filter the data.

| Treatment Group | Key Characteristic | Outcome on Small Bowel Weight (relative to control) | Reference |

|---|---|---|---|

| Native GLP-2(1-33) | DPP-IV substrate | No significant trophic effect | nih.gov |

| r[Gly2]GLP-2 | DPP-IV resistant analogue | Statistically significant increase | nih.gov |

| Native GLP-2 + VP¹ | DPP-IV activity inhibited | Significant increase (potentiation of effect) | nih.gov |

| GLP-2 in DPP-IV-deficient rats | No DPP-IV activity | Markedly increased bioactivity and significant increase | nih.gov |

¹VP = valine pyrrolidide, a DPP-IV inhibitor.

Hormonal and Neural Regulation of GLP-2 (rat) Secretion

Beyond direct nutrient stimulation, the secretion and action of GLP-2 in rats are modulated by a network of hormonal and neural inputs. researchgate.net

Hormonally, there is evidence of interplay between GLP-2 and other peptides. For instance, GLP-2 receptors have been identified on pancreatic alpha cells in rats, and GLP-2 has been shown to stimulate glucagon (B607659) secretion from the isolated perfused rat pancreas. researchgate.net This suggests a feedback loop where an intestinal hormone influences pancreatic function. Furthermore, GLP-2 can inhibit the glucagonostatic effect of GLP-1, a peptide with which it is co-secreted, indicating a complex interaction between these related hormones. physiology.orgresearchgate.net

Neural regulation plays a significant role in modulating GLP-2 activity. The central nervous system, particularly the brainstem and hypothalamus where GLP-2 and its receptors are expressed, is involved in this control. nih.govfrontiersin.org A critical pathway is the vagus nerve; vagal afferent neurons, which convey information from the viscera to the brain, are activated by GLP-2. nih.gov This gut-brain communication is essential for regulating functions like food intake and gastrointestinal motility. nih.govfrontiersin.org At the local level, GLP-2 receptors are expressed on enteric neurons within the rat intestine, including those expressing vasoactive intestinal polypeptide (VIP) and endothelial nitric oxide synthase (eNOS). nih.gov This suggests that GLP-2 can act directly on the enteric nervous system to mediate its physiological effects. researchgate.netnih.gov

Pathophysiological Contexts and Animal Models for Glp 2 Rat Research

Intestinal Injury and Adaptation Models in Rats

Rat models of intestinal injury are critical for understanding the mechanisms of damage and the potential for therapeutic intervention. GLP-2 has been extensively studied in these models for its potent intestinotrophic effects.

Chemotherapy-Induced Mucositis (e.g., 5-Fluorouracil)

Chemotherapy, a cornerstone of cancer treatment, often leads to gastrointestinal mucositis, a painful and dose-limiting side effect. nih.gov The 5-Fluorouracil (5-FU) induced mucositis model in rats is a well-established platform for studying this condition. nih.gov Research in this area has shown that following 5-FU induced injury, there is a natural rise in endogenous GLP-2, which is followed by an increase in intestinal cell proliferation, suggesting a compensatory mechanism. nih.govulster.ac.uk

Exogenous administration of GLP-2 in 5-FU-treated rats has been shown to be protective. nih.gov It helps in preventing severe weight loss and completely averts the reduction in villus height typically seen with this type of chemotherapy. nih.govulster.ac.uk Furthermore, GLP-2 treatment significantly reduces the influx of myeloperoxidase (MPO)-positive cells, an indicator of inflammation, into the intestinal tissue. nih.gov These findings highlight GLP-2's role in protecting the intestinal mucosa from chemotherapy-induced damage. nih.govulster.ac.uk

Research Findings: GLP-2 in 5-FU-Induced Mucositis in Rats

| Parameter Measured | Effect of 5-FU Alone | Effect of 5-FU + Exogenous GLP-2 | Reference |

|---|---|---|---|

| Endogenous GLP-2 | Increased | Not Reported | nih.gov |

| Intestinal Cell Proliferation | Initial decrease, followed by a marked increase | Maintained/Enhanced | nih.gov |

| Body Weight | Severe Loss | Protected from severe loss | nih.govulster.ac.uk |

| Villus Height | Reduced | Reduction completely prevented | nih.govulster.ac.uk |

| Myeloperoxidase (MPO) Influx | Increased | Significantly decreased | nih.gov |

Inflammatory Bowel Disease Models (e.g., Colitis, Enteritis)

Animal models are indispensable for investigating the complex pathophysiology of Inflammatory Bowel Disease (IBD). In rat models of colitis induced by agents like trinitrobenzene sulfonic acid, GLP-2 treatment has demonstrated significant therapeutic effects. It has been shown to reduce inflammation and decrease bacterial translocation from the gut. nih.gov This is achieved through its anti-inflammatory properties and its ability to enhance intestinal barrier function. nih.gov Key inflammatory markers such as tissue myeloperoxidase, serum tumor necrosis factor-alpha (TNF-α), and plasma endotoxin (B1171834) levels are significantly lowered following GLP-2 administration in these models. nih.gov

In models of enteritis, particularly indomethacin-induced enteritis which serves as a model for Crohn's disease, GLP-2 and its long-acting analogues have shown beneficial effects. bioscientifica.comoup.com Treatment with GLP-2 analogues like glepaglutide has been found to reduce the severity of small intestinal inflammation, evidenced by a reversal of intestinal shortening and a decrease in inflammatory markers. oup.com These studies suggest a potent role for GLP-2 in mitigating intestinal inflammation and promoting mucosal healing in IBD contexts. bioscientifica.comoup.com

Research Findings: GLP-2 in Rat IBD Models

| IBD Model | Key Findings with GLP-2/Analogue Treatment | Reference |

|---|---|---|

| TNBS-Induced Colitis | Reduced inflammation and bacterial translocation. nih.gov | nih.gov |

| TNBS-Induced Colitis | Significantly lower levels of tissue MPO, serum TNF-α, and plasma endotoxin. nih.gov | nih.gov |

| Indomethacin-Induced Enteritis | Reduced severity of small intestinal inflammation. oup.com | oup.com |

| Indomethacin-Induced Enteritis | Reversed small intestinal shortening and decreased α-1-acid glycoprotein (B1211001) and MPO concentrations. oup.com | oup.com |

| Indomethacin-Induced Enteritis | Increased small intestinal mass, indicating regenerative effects. bioscientifica.comoup.com | bioscientifica.comoup.com |

Necrotizing Enterocolitis Models

Necrotizing enterocolitis (NEC) is a severe gastrointestinal disease primarily affecting premature infants. researchgate.net The neonatal rat model of NEC, often induced by hyperosmolar formula feeding, asphyxial stress, and administration of lipopolysaccharide (LPS), is a crucial tool for studying this devastating condition. researchgate.netmdpi.com In these models, GLP-2 has been shown to have protective and anti-inflammatory effects. researchgate.net

Administration of GLP-2 in neonatal rats with induced NEC leads to a significant improvement in clinical sickness scores and survival rates. researchgate.net Histologically, GLP-2 treatment increases villous height and crypt depth. researchgate.net Furthermore, it significantly decreases the production of mucosal inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in the ileum. researchgate.net These findings underscore the potential of GLP-2 in the management of NEC by both promoting intestinal growth and reducing the inflammatory response. researchgate.net

Research Findings: GLP-2 in Neonatal Rat NEC Model

| Parameter | Observation in NEC Model | Effect of GLP-2 Treatment | Reference |

|---|---|---|---|

| Clinical Sickness Score | High | Significantly lower | researchgate.net |

| Survival Rate | Low | Significantly improved | researchgate.net |

| Villous Height & Crypt Depth | Reduced | Significantly increased | researchgate.net |

| Ileal TNF-α & IL-6 Levels | Elevated | Decreased to levels of dam-fed controls | researchgate.net |

Short Bowel Syndrome Models and Intestinal Adaptation

Short bowel syndrome (SBS) occurs after massive surgical resection of the small intestine, leading to malabsorption. nih.gov Rat models of SBS, involving significant mid-small bowel resection, are used to study the process of intestinal adaptation, where the remaining bowel undergoes structural and functional changes to compensate. bioengineer.orgnews-medical.net GLP-2 is a key mediator of this adaptive growth. bioengineer.org

Following resection, there is a natural increase in plasma GLP-2 concentrations. bioengineer.org The administration of exogenous GLP-2 in resected rats significantly augments the adaptive response. bioengineer.orgnews-medical.net This includes increases in villus height and crypt depth in the remaining duodenum, jejunum, and ileum. bioengineer.org GLP-2 also enhances the digestive capacity of the residual intestine. bioengineer.org Even in models where rats are supported by total parenteral nutrition (TPN) and lack enteral stimulation, GLP-2 alone can stimulate these indexes of intestinal adaptation. diabetesjournals.org

Research Findings: GLP-2 in Rat SBS Models

| Condition | Parameter | Effect of GLP-2 Treatment | Reference |

|---|---|---|---|

| Mid-Small Bowel Resection (Oral Feeding) | Villus Height & Crypt Depth (Duodenum, Jejunum, Ileum) | Significantly increased | bioengineer.org |

| Mid-Small Bowel Resection (Oral Feeding) | Mucosal Wet Weight & Protein/DNA Content | Significantly increased | news-medical.net |

| Mid-Small Bowel Resection (Oral Feeding) | D-Xylose Absorption | Restored/Enhanced | news-medical.net |

| 90% Small Intestinal Resection (TPN-supported) | Bowel and Body Weight | Increased | diabetesjournals.org |

| 90% Small Intestinal Resection (TPN-supported) | Villus Height & Mucosal Surface Area | Increased | diabetesjournals.org |

| 90% Small Intestinal Resection (TPN-supported) | Intestinal Permeability | Reduced | diabetesjournals.org |

Total Parenteral Nutrition (TPN)-Induced Intestinal Atrophy

Total parenteral nutrition is a life-saving intervention for patients unable to receive enteral nutrients, but its prolonged use leads to intestinal atrophy, characterized by a decrease in mucosal mass and function. Rat models maintained on TPN are used to study this phenomenon and test potential therapies. GLP-2 has been shown to prevent the villus hypoplasia that results from intravenous feeding in rats.

In TPN-fed rat models, GLP-2 administration prevents TPN-associated intestinal atrophy by stimulating intestinal epithelial cell proliferation and inhibiting apoptosis. This leads to the maintenance of intestinal weight, villus height, and crypt depth, which are typically reduced in animals receiving TPN alone.

Research Findings: GLP-2 in TPN-Induced Atrophy in Rats

| Parameter | Effect of TPN Alone | Effect of TPN + GLP-2 | Reference |

|---|---|---|---|

| Intestinal Weight | Reduced | Increased compared to TPN alone | |

| Villus Height & Crypt Depth | Decreased | Increased/Maintained compared to TPN alone | |

| Epithelial Cell Proliferation (PCNA expression) | Decreased | Significantly upregulated | |

| Epithelial Cell Apoptosis (Cleaved Caspase-3) | Increased | Decreased |

Metabolic Dysregulation Models in Rats

While GLP-2 is primarily known for its effects on the gut, emerging evidence from rodent models suggests it also plays a role in metabolic regulation. The study of GLP-2 in rat models of obesity and insulin (B600854) resistance is a growing area of research.

In diet-induced obese (DIO) rodent models, GLP-2 has demonstrated anti-inflammatory potential, which may help to rectify core pathophysiological mechanisms of obesity, such as systemic low-grade inflammation. nih.gov Although GLP-2 does not appear to have direct appetite-reducing effects, its ability to improve gut barrier function is of interest, as a compromised gut barrier can contribute to the inflammation associated with obesity. nih.gov

Research in mice has shown that endogenous GLP-2 acts as a protective factor against the dysregulation of glucose metabolism that occurs with a high-fat diet. researchgate.net Furthermore, long-term administration of a stable GLP-2 analogue can improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity, suggesting it may delay the onset of insulin resistance. researchgate.net The GLP-2 receptor has been shown to be necessary for the adaptation of the endocrine pancreas to metabolic stress. researchgate.net In fructose-fed, insulin-resistant hamsters, a more pronounced response to GLP-2 has been observed, indicating a potential hypersensitivity in states of insulin resistance. While much of this research has been conducted in mice and other rodents, it provides a strong basis for further investigation in rat models of metabolic dysregulation.

Streptozotocin-Induced Diabetes Models

In rat models of streptozotocin (B1681764) (STZ)-induced diabetes, a condition characterized by hyperglycemia due to pancreatic β-cell destruction, significant adaptive changes in the intestine have been observed. Research indicates a strong correlation between these intestinal adaptations and circulating levels of GLP-2.

Studies have shown that STZ-induced diabetic rats exhibit intestinal growth, which is significantly influenced by dietary components. nih.gov For instance, diabetic rats fed a diet containing fiber showed a sixfold greater increase in intestinal weight compared to control animals. nih.gov This intestinal growth was primarily due to the expansion of the mucosal layer, with a notable increase in villus height and crypt depth. nih.gov The plasma concentrations of GLP-2 were found to parallel this intestinal growth, suggesting a mediatory role for the peptide. nih.gov

Conversely, when diabetic rats were fed a fiber-free diet, the intestinal growth was approximately 30% less than that observed in their fiber-fed counterparts. nih.gov In these animals, the increase in intestinal weight was only threefold greater than that of the controls. nih.gov Furthermore, targeted studies to reduce the bioactivity of circulating GLP-2 in STZ-induced diabetic rats resulted in a decrease in the adaptive mucosal hyperplasia, further solidifying the role of endogenous GLP-2 in the intestinal response to this diabetic state. oup.com

Table 1: Effects of Dietary Fiber on Intestinal Growth in Streptozotocin-Induced Diabetic Rats

| Parameter | Diabetic Rats on Fiber-Containing Diet | Diabetic Rats on Fiber-Free Diet | Control Rats |

|---|---|---|---|

| Increase in Intestinal Weight (vs. Day 0) | Sixfold greater than controls | Threefold greater than controls | Baseline |

| Small Intestine Weight per cm | Increased by 50% | Less pronounced increase | Baseline |

| Villus Height Increase | 60% | 20% | Baseline |

| Crypt Depth Increase | 40% | 20% | Baseline |

High-Fat Diet-Induced Obesity and Related Metabolic Disorders

The role of GLP-2 has also been explored in the context of high-fat diet (HFD)-induced obesity and associated metabolic dysregulation in rats. These models are instrumental in studying conditions that parallel human obesity and insulin resistance.

Research has demonstrated that endogenous GLP-2 may play a beneficial role in glucose homeostasis under conditions of obesity. bioscientifica.com In mice with diet-induced obesity, chronic administration of a stable GLP-2 analog, Gly2-GLP-2, resulted in significant improvements in glucose metabolism. nih.gov Specifically, the treated mice showed enhanced glucose tolerance and increased sensitivity to exogenous insulin. nih.gov Additionally, there was a reduction in glucose-stimulated plasma insulin and a lesser increase in β-cell mass compared to untreated HFD-fed animals. nih.gov

However, the effects of GLP-2 treatment on other metabolic parameters were less pronounced. The chronic administration of the GLP-2 analog did not lead to significant improvements in dyslipidemia and did not prevent the accumulation of fat in the liver or the presence of microvesicular steatosis. nih.gov

Table 2: Metabolic Effects of Chronic Gly2-GLP-2 Treatment in High-Fat Diet-Fed Mice

| Parameter | Effect of Gly2-GLP-2 Treatment |

|---|---|

| Glucose Tolerance | Significantly increased |

| Exogenous Insulin Sensitivity | Significantly increased |

| Glucose-Stimulated Plasma Insulin | Reduced |

| β-cell Mass Increase | Reduced |

| Dyslipidemia | No remarkable improvement |

| Liver Fat Accumulation | Not prevented |

Obstructive Jaundice Models and Intestinal Barrier Dysfunction

In rat models of obstructive jaundice, which leads to intestinal barrier dysfunction, GLP-2 has been shown to exert protective effects. Obstructive jaundice is characterized by the accumulation of bilirubin (B190676) and other toxins, which can compromise the integrity of the intestinal mucosa.

Studies have demonstrated that GLP-2 administration in rats with obstructive jaundice can mitigate intestinal mucosal injury. nih.gov This protective effect is associated with a reduction in serum levels of endotoxin and bilirubin. nih.gov Furthermore, GLP-2 treatment has been found to increase the expression of intestinal immunoglobulin A (IgA), which plays a crucial role in mucosal immunity and the maintenance of the intestinal barrier. nih.gov

Immune System Modulation in Disease Models

GLP-2 has been shown to modulate the immune system, particularly within the intestine, in various disease models. Its actions range from direct anti-inflammatory effects to influencing the function of specialized intestinal immune cells.

Anti-inflammatory Actions and Cytokine Regulation

GLP-2 exhibits significant anti-inflammatory properties by regulating the production of cytokines. In models of intestinal inflammation, GLP-2 treatment has been associated with a reduction in pro-inflammatory cytokines. For instance, in mice with colitis, GLP-2 administration led to decreased tissue expression of interleukin-1β (IL-1β). mdpi.com

Conversely, GLP-2 can also upregulate anti-inflammatory cytokines. In a study on parenterally fed mice, GLP-2 treatment elevated the levels of interleukin-10 (IL-10), a cytokine known for its potent anti-inflammatory functions. nih.gov This dual action of suppressing pro-inflammatory and enhancing anti-inflammatory cytokines underscores the immunomodulatory capacity of GLP-2 in the gut.

Paneth Cell Function in Intestinal Disease States

Paneth cells, located in the crypts of the small intestine, are crucial for innate immunity, primarily through their secretion of antimicrobial peptides. GLP-2 has been shown to influence Paneth cell function, particularly in states of intestinal distress.

In a mouse model of parenteral nutrition-induced gut atrophy, GLP-2 treatment was found to improve Paneth cell immune function. nih.gov This was evidenced by the enhanced expression of lysozyme (B549824) and secretory phospholipase A2 (sPLA2), both of which are important antimicrobial products of Paneth cells. nih.gov These findings suggest that GLP-2 can bolster the intestine's first line of defense against microbial threats during periods of intestinal compromise.

Enteric Nervous System Involvement in Immune Responses

The immunomodulatory effects of GLP-2 in the intestine appear to be, at least in part, mediated by the enteric nervous system (ENS). The GLP-2 receptor (GLP-2R) is not expressed on enterocytes but has been identified on enteric neurons. nih.govfrontiersin.org This suggests an indirect mechanism of action on the intestinal epithelium and immune cells.

Research has shown that the anti-inflammatory effects of GLP-2 in a rat model of intestinal inflammation are mediated by the activation of vasoactive intestinal peptide (VIP) in enteric neurons. nih.gov VIP is a neuropeptide with known immunomodulatory functions, including the suppression of pro-inflammatory cytokine production. This indicates a neuro-immune axis through which GLP-2 can influence intestinal inflammation, highlighting the intricate communication between the endocrine, nervous, and immune systems in the gut.

GLP-2 (rat) Deficiency and Overexpression Studies

Glucagon-like peptide-2 (GLP-2) is a gut hormone known for its intestinotrophic properties, promoting intestinal growth and enhancing nutrient absorption. nih.gov Beyond the gut, research utilizing animal models with genetic alterations in the GLP-2 signaling pathway has uncovered its role in other metabolic contexts, particularly in the adaptation of the endocrine pancreas to stress. Studies involving both the deficiency of the GLP-2 receptor (GLP-2R) and overexpression of GLP-2 have been instrumental in elucidating these functions. Models with global or tissue-specific knockout of the GLP-2 receptor, as well as models with endogenously elevated GLP-2 levels, have demonstrated the importance of this signaling pathway in maintaining pancreatic islet health and function during metabolic challenges. nih.govnih.gov

Genetic Knockout Models (e.g., Glp2r-/- mice, tissue-specific Glp2r KO)

To investigate the physiological roles of GLP-2, researchers have developed several genetic knockout mouse models. The most common is the global germline knockout of the GLP-2 receptor, denoted as Glp2r-/- mice. These mice lack a functional GLP-2 receptor in all tissues, allowing for the study of the systemic effects of absent GLP-2 signaling. nih.govnih.gov Under normal metabolic conditions, Glp2r-/- mice often exhibit no significant changes in glucose homeostasis or plasma glucagon (B607659) levels compared to their wild-type counterparts. nih.gov

In addition to global knockouts, tissue-specific models have been created to dissect the localized functions of GLP-2R signaling. An example is the generation of mice with a selective deletion of the Glp2r gene in pro-opiomelanocortin (POMC) neurons (POMC-Glp2r KO mice). nih.gov This model has been crucial in identifying the role of central GLP-2R in regulating glucose tolerance and hepatic insulin sensitivity. nih.gov While the provided research focuses on mouse models, these are the standard preclinical models used to infer physiological functions relevant to other mammals, including rats.

Conversely, insights into GLP-2 overexpression have been gained from models like the glucagon receptor knockout (Gcgr-/-) mouse. These mice exhibit a significant increase in circulating GLP-2 levels due to alpha-cell hyperplasia, serving as a model of chronic endogenous GLP-2 elevation. nih.gov

Impact on Endocrine Pancreas Adaptation to Metabolic Stress

The importance of GLP-2 receptor signaling for the endocrine pancreas becomes evident under conditions of metabolic stress, such as obesity or diabetes. While Glp2r-/- mice on a standard diet show little to no pancreatic phenotype, their response to metabolic challenges is significantly impaired. nih.gov

Studies using a double-knockout mouse model, lacking both the leptin gene (ob/ob) and the GLP-2 receptor (Glp2r-/-), have been particularly revealing. nih.gov These ob/ob:Glp2r-/- mice, which are genetically obese, demonstrate a failure of the pancreatic islets to adapt to the increased metabolic demand. Compared to obese mice with a functional GLP-2 receptor, the ob/ob:Glp2r-/- mice exhibit significant hyperglycemia and impaired glucose tolerance. nih.gov

The underlying pancreatic defects in these mice include:

Increased Alpha-Cell Mass and Glucagon Secretion: The absence of GLP-2R signaling in the context of obesity leads to an expansion of alpha-cell mass and elevated glucagon secretion. nih.gov

Reduced Beta-Cell Mass and Proliferation: The adaptive increase in beta-cell mass typically seen in response to obesity is blunted in ob/ob:Glp2r-/- mice. This is coupled with a decrease in islet cell proliferation, hindering the pancreas's ability to compensate for insulin resistance. nih.gov

Beta-Cell Protection: In vitro studies have shown that GLP-2 can protect rodent beta-cells from damage induced by substances like streptozotocin and can augment beta-cell proliferation. nih.gov This suggests that the lack of GLP-2R signaling in vivo may leave beta-cells more vulnerable to stress.

These findings indicate that while GLP-2R signaling is not essential for normal glucose homeostasis in lean, healthy animals, it plays a critical role in the islet adaptive response required to maintain function during metabolic stress. nih.gov The absence of this signaling pathway impairs the pancreas's ability to appropriately regulate glucagon secretion and expand its beta-cell population to meet the demands of obesity-induced insulin resistance. nih.gov

Research Findings in GLP-2 Receptor Knockout Models Under Metabolic Stress

| Model | Metabolic Stress Condition | Key Findings on Endocrine Pancreas | Impact on Glucose Homeostasis |

| Glp2r-/- | High-Fat Diet | Comparable glucose homeostasis to wild-type. nih.gov | No significant change. nih.gov |

| ob/ob:Glp2r-/- | Genetic Obesity (Leptin deficiency) | Increased alpha-cell mass, reduced beta-cell mass, decreased islet proliferation. nih.gov | Impaired intraperitoneal glucose tolerance, hyperglycemia. nih.gov |

| POMC-Glp2r KO | N/A | Not directly studied in pancreas; focus was on central nervous system effects. | Glucose intolerance and hepatic insulin resistance. nih.gov |

Advanced Research Methodologies for Glp 2 Rat Studies

In Vitro Models for GLP-2 (rat) Receptor Signaling

In vitro models provide a controlled environment to investigate the direct cellular and molecular actions of GLP-2 on its target cells, free from the systemic complexities of a whole organism.

The isolation and culture of primary intestinal mucosal cells from rats are fundamental for studying the direct effects of GLP-2 on the intestinal epithelium. These techniques allow for the investigation of GLP-2 receptor (GLP-2R) signaling pathways in a native cellular context.

Researchers have developed methods to isolate viable intestinal mucosal cells from adult male Fischer 344 rats. oup.com The process involves flushing the small intestine and collecting mucosal cells through a series of isolation steps. oup.com These primary cell preparations express mRNA for the GLP-2R, along with markers for enteroendocrine and neural cells, such as chromogranin A and beta-tubulin III, respectively. oup.comnih.gov

Studies using these primary cultures have demonstrated that GLP-2 and its degradation-resistant analog, [Gly2]GLP-2, stimulate a significant increase in cyclic AMP (cAMP) levels. oup.com This response indicates the activation of the G protein-coupled GLP-2R and its downstream signaling cascade. Furthermore, GLP-2 treatment has been shown to increase DNA synthesis, as measured by 3H-thymidine incorporation, an effect that can be blocked by inhibitors of the protein kinase A (PKA) pathway. oup.comnih.gov

Table 1: Effects of GLP-2 on Primary Rat Intestinal Mucosal Cells

| Parameter | Observation | Significance |

|---|---|---|

| cAMP Production | Maximal stimulation with [Gly2]GLP-2 (268 ± 93% of control). nih.gov | Demonstrates functional GLP-2R activation. nih.gov |

| DNA Synthesis (3H-thymidine incorporation) | Increased to 128 ± 8% of controls. nih.gov | Indicates a pro-proliferative effect. nih.gov |

| MAPK Phosphorylation | No significant effect observed. nih.gov | Suggests signaling pathway specificity. nih.gov |

To overcome the limitations of primary cell cultures, such as cellular heterogeneity and limited lifespan, researchers utilize heterologous cell lines stably transfected with the GLP-2 receptor. Baby Hamster Kidney (BHK) cells are commonly used for this purpose, creating a robust system (BHK-GLP-2R) for studying GLP-2R-specific signaling events. researchgate.netglucagon.com

These transfected cell lines have been instrumental in characterizing the signaling pathways activated by GLP-2. Upon agonist binding, the GLP-2R in these cells stimulates cAMP generation and activates protein kinase A. nih.gov Studies using BHK-GLP-2R cells have also suggested the existence of mitogenic signaling pathways that are independent of PKA. researchgate.net Furthermore, these systems are valuable for investigating receptor desensitization and trafficking mechanisms. researchgate.net For instance, research has shown that agonist-induced GLP-2R desensitization and internalization are key processes in regulating the cellular response to GLP-2. researchgate.net

Beyond the gut, the central nervous system is another site of GLP-2 action. Primary cultures of astrocytes from the rat cerebral cortex have revealed that these glial cells are direct targets for GLP-2. nih.gov

Studies have confirmed the expression of the GLP-2R gene in both the cerebral cortex and in isolated astrocytes. nih.gov In culture, GLP-2 stimulates a dose-dependent increase in cAMP production and DNA synthesis in rat astrocytes. nih.gov This proliferative effect is further evidenced by an increase in the number of cells entering the S and G2-M phases of the cell cycle. nih.gov Moreover, GLP-2 has been shown to increase the expression of early-response genes like c-fos and c-jun, which are associated with cell proliferation. nih.gov These findings from astrocyte cultures suggest a role for GLP-2 in neural cell proliferation and brain physiology. nih.govnih.gov

Table 2: Proliferative Effects of GLP-2 on Cultured Rat Astrocytes

| Parameter Measured | Effect of GLP-2 Treatment | Reference |

|---|---|---|

| cAMP Production | Dose-dependent increase (EC50 = 0.86 nM) | nih.gov |

| [3H]thymidine Incorporation | Dose-dependent increase | nih.gov |

| Cell Cycle Progression | Decrease in G0-G1 phase, increase in S and G2-M phases | nih.gov |

| c-fos and c-jun mRNA | Significant increase | nih.gov |

In Vivo Rodent Models for GLP-2 (rat) Function Analysis

In vivo models are indispensable for understanding the integrated physiological functions of GLP-2 in a whole-animal context, including its role in intestinal adaptation and disease.

Surgical removal of a portion of the small intestine, or bowel resection, is a widely used model in rats to study the process of intestinal adaptation, where the remaining bowel undergoes compensatory growth. nih.govphysiology.org GLP-2 is a key mediator of this adaptive response. nih.gov

Following massive mid-small bowel resection in rats, there is a significant increase in villus height and crypt depth in the remaining intestinal segments, such as the duodenum, jejunum, and ileum. nih.gov Studies have shown that circulating levels of endogenous GLP-2 increase significantly in resected animals, correlating with the degree of adaptive growth. nih.gov For example, plasma GLP-2 levels increased threefold in rats after proximal small bowel resection. nih.gov

Administering exogenous GLP-2 or its long-acting analogs to resected rats further enhances this adaptive response, leading to additional increases in villus height, crypt depth, and mucosal absorptive capacity. physiology.orgnih.govplos.org This model has been crucial in demonstrating the therapeutic potential of GLP-2 in conditions like short bowel syndrome. nih.gov

Table 3: Intestinal Adaptation in Rat Bowel Resection Models

| Model | Key Findings | Reference |

|---|---|---|

| Proximal Small Bowel Resection | Threefold increase in circulating GLP-2 levels. | nih.gov |

| Distal Small Bowel Resection | Twofold increase in circulating GLP-2 levels. | nih.gov |

| Mid-Small Bowel Resection + Exogenous GLP-2 | Significant additional increase in villus height and crypt depth in duodenum, jejunum, and ileum. | nih.gov |

Pharmacological models in rats are used to induce specific pathological conditions to investigate the protective and regenerative effects of GLP-2.

Streptozotocin (B1681764) (STZ): STZ is a chemical agent that is toxic to pancreatic β-cells, and its administration is a common method to induce a model of type 1 diabetes in rats. nih.govmeliordiscovery.comnih.gov This model is relevant for studying the metabolic effects of GLP-2 and its potential interactions with glucose homeostasis.

5-Fluorouracil (5-FU): The chemotherapeutic agent 5-FU is used to induce intestinal mucositis, a condition characterized by damage to the intestinal epithelium. nih.gov Rat models treated with 5-FU are valuable for assessing the ability of GLP-2 to protect the gut from chemotherapy-induced injury. Studies have shown that GLP-2 analogs can significantly attenuate epithelial injury and inhibit crypt cell apoptosis in the gastrointestinal tract of rodents treated with agents like 5-FU. nih.gov These findings highlight the anti-apoptotic effects of GLP-2 and its potential as a supportive therapy during cancer treatment. nih.gov

Molecular and Cellular Techniques

A variety of molecular and cellular techniques are employed to investigate the expression, localization, and functional signaling of the GLP-2 receptor in rats.

Quantification of GLP-2 receptor (GLP-2R) mRNA is fundamental to understanding its tissue distribution and regulation. Reverse transcription-polymerase chain reaction (RT-PCR) and the more quantitative real-time RT-PCR (RT-qPCR) are standard methods. These techniques have been used to demonstrate the presence of GLP-2R mRNA transcripts in various rat tissues, including the fetal and neonatal gut (stomach, jejunum, ileum, and colon) and the central nervous system. nih.gov For instance, studies have used RT-qPCR to show that GLP-2R expression in the ileum of resected rats increases threefold following treatment with exogenous GLP-2. nih.gov Similarly, RT-qPCR was employed to investigate and confirm the significant decrease of hippocampal GLP-2R mRNA levels in rat models of chronic cerebral hypoperfusion. nih.gov Northern blot analysis has also been utilized in resection models to confirm that exogenous GLP-2 administration does not diminish endogenous proglucagon mRNA expression. nih.gov

Immunohistochemistry is a critical technique for localizing the GLP-2R protein within tissues. Studies have used polyclonal antisera raised against the N-terminal region of the rat GLP-2R to identify receptor-positive cells. glucagon.com This approach has successfully localized GLP-2R expression to enteric neurons, enteroendocrine cells, and vagal afferents in the rat gastrointestinal mucosa. nih.govglucagon.com In the central nervous system, immunohistochemistry has been used to map GLP-2R expression in hippocampal neurons. nih.gov These localization studies are crucial for understanding the specific cell types that mediate the actions of GLP-2.

To move from localization to function, researchers use a variety of in vitro and ex vivo assays.

cAMP Production: The GLP-2R is a G protein-coupled receptor that signals primarily through the activation of adenylate cyclase and subsequent production of cyclic AMP (cAMP). Functional assays measuring cAMP accumulation are therefore a direct readout of receptor activation. Studies on isolated rat intestinal mucosal cells have demonstrated a dose-dependent increase in cAMP production in response to GLP-2 analogs. glucagon.com

Cell Proliferation and Apoptosis: A key function of GLP-2 is its trophic effect on the intestinal epithelium. Cell proliferation can be assessed by measuring the incorporation of bromodeoxyuridine (BrdU) in jejunal crypt cells or by direct cell counting of cultured rat enterocytes. nih.gov Conversely, the anti-apoptotic effects of GLP-2 are studied using assays that detect markers of programmed cell death.

Gene Reporter Assays: These assays are powerful tools for studying receptor signaling pathways. While often performed in heterologous cell systems, they provide detailed mechanistic insights. For instance, baby hamster kidney (BHK) fibroblasts transfected to express the rat GLP-2 receptor have been used to demonstrate that GLP-2 activates both PKA- and AP-1-dependent signaling pathways. glucagon.com Commercially available reporter assay kits, though often utilizing the human receptor, employ a similar principle where cells are co-transfected with the receptor and a reporter gene (e.g., luciferase or alkaline phosphatase) linked to a cAMP response element (CRE). caymanchem.comcaymanchem.com Agonist binding to the receptor increases cAMP, which activates CREB, driving the expression of the reporter gene, providing a quantifiable luminescent or colorimetric signal. caymanchem.comcaymanchem.com

Electrophysiology provides a direct measure of how GLP-2 modulates neuronal function, particularly in the brain. In studies of rat models with chronic cerebral hypoperfusion, electrophysiological techniques have been employed to assess the impact of GLP-2R on synaptic plasticity. nih.gov Researchers have found that upregulating GLP-2R could improve impairments in both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, key cellular mechanisms underlying learning and memory. nih.gov While much of the electrophysiological work on proglucagon peptides has focused on GLP-1, the methods—such as patch-clamp recordings to measure changes in membrane potential and firing rate in response to peptide application—are directly applicable to studying GLP-2's effects on rat central and enteric neurons. frontiersin.orgfrontiersin.org

Bioanalytical Approaches for GLP-2 (rat) Detection

Accurate quantification of GLP-2 in biological fluids like plasma is essential for pharmacokinetic and pharmacodynamic studies. The primary methods employed are immunoassays and mass spectrometry.

Enzyme-linked immunosorbent assays (ELISAs) are the most common method for quantifying rat GLP-2. Several commercial kits are available specifically for this purpose. These are typically sandwich ELISAs, where a capture antibody pre-coated onto a microplate binds GLP-2 from the sample, which is then detected by a second, biotinylated antibody and a streptavidin-peroxidase conjugate. abcam.com The resulting colorimetric signal is proportional to the amount of GLP-2 present. abcam.com

Table 2: Comparison of Commercial Rat GLP-2 ELISA Kits

| Provider | Sample Volume | Sensitivity | Assay Range | Reactivity |

|---|---|---|---|---|

| Sigma-Aldrich (EZRGLP2-55K) | 50 µL | 1 ng/mL | 1 - 64 ng/mL | Rat, Human sigmaaldrich.com |

| Crystal Chem (80635) | 25 µL | 0.14 ng/mL | 0.14 - 100 ng/mL | Rat crystalchem.com |

| Abcam (ab222863) | Not Specified | ≤ 0.11 ng/mL | 0.281 - 18 ng/mL | Rat, Human, Mouse, Pig, Monkey, Horse abcam.com |

Data sourced from publicly available product datasheets and is subject to change by the manufacturer.

While not as commonly reported specifically for GLP-2, liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a highly sensitive and specific alternative to ELISAs for peptide quantification. koreascience.kr This technique separates the peptide from complex matrices like plasma via liquid chromatography before ionizing and fragmenting it in the mass spectrometer. By monitoring specific parent-to-fragment ion transitions, LC-MS/MS provides excellent specificity and can overcome some of the cross-reactivity limitations of immunoassays. This method has been successfully developed and validated for other GLP-1 receptor agonists in rat plasma and is fully applicable to GLP-2. koreascience.kr

Radioimmunoassays (RIA)

Radioimmunoassay (RIA) represents a classic and highly sensitive technique for quantifying peptide hormones like GLP-2. The principle of RIA is based on the competition between a radiolabeled antigen (e.g., ¹²⁵I-GLP-2) and an unlabeled antigen (GLP-2 in the rat sample) for a limited number of binding sites on a specific antibody. The amount of radioactivity measured in the antibody-bound fraction is inversely proportional to the concentration of unlabeled GLP-2 in the sample.

The development of RIAs for GLP-2 involves raising high-affinity polyclonal or monoclonal antibodies against synthetic GLP-2 peptides. These assays require careful optimization, including the method of radiolabeling the peptide, the separation of antibody-bound from free tracer, and the generation of a standard curve using known concentrations of GLP-2. While specific performance data for commercially available rat GLP-2 RIA kits can vary, the methodology is valued for its potential for high sensitivity. For instance, RIAs for similar peptides like Glucagon-Like Peptide-1 (GLP-1) can achieve sensitivities in the low picomolar range. Accurate measurement of GLP-2 in plasma often necessitates an extraction step to concentrate the peptide and remove interfering substances.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) have become a widely used alternative to RIA for the quantification of GLP-2 in rat samples due to their high specificity, sensitivity, and avoidance of radioactive materials. The most common format for GLP-2 is the sandwich ELISA, where a capture antibody specific for GLP-2 is coated onto the wells of a microplate. The sample containing rat GLP-2 is added, and the peptide is bound by the capture antibody. A second, detection antibody, which is conjugated to an enzyme (such as horseradish peroxidase), is then added, binding to a different epitope on the GLP-2 molecule. The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is directly proportional to the concentration of GLP-2 in the sample.

Several commercial ELISA kits are available for the quantification of rat GLP-2 in various biological samples, including serum, plasma, and cell culture supernatants. These kits offer a range of performance characteristics, making them suitable for diverse research applications.

| Kit/Supplier | Assay Type | Sensitivity | Dynamic Range | Sample Type | Reported Accuracy (Rat) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |

|---|---|---|---|---|---|---|---|

| Sigma-Aldrich (Rat/Human GLP-2 ELISA Kit) | Sandwich | 1 ng/mL | 1-64 ng/mL | Serum, Plasma, Cell Culture Supernatant | 94-109% crystalchem.com | <10% crystalchem.com | <12% crystalchem.com |

| Abcam (Glucagon-Like Peptide 2 ELISA Kit) | Sandwich | ≤ 0.11 ng/mL abcam.com | 0.281 - 18 ng/mL abcam.com | Serum, Plasma | Not specified | Not specified | Not specified |

| Crystal Chem (Rat GLP-2 ELISA Kit) | Competitive | 0.14 ng/mL crystalchem.com | 0.14 - 100 ng/mL crystalchem.com | Serum, Plasma | Not specified | Low | Low |

| Cusabio (Rat GLP-2 ELISA Kit) | Sandwich | 3.9 pg/mL cusabio.com | 15.6 - 1000 pg/mL cusabio.com | Serum, Plasma, Tissue Homogenates | Recovery: 87-99% (Serum) cusabio.com | <8% | <10% |

| ALPCO (Rat GLP-2 ELISA) | Competitive | 0.137 ng/mL alpco.com | 0.137 - 100 ng/mL alpco.com | Serum, Plasma | Not specified | Not specified | Not specified |

Gut-Brain Axis Research Techniques

The gut-brain axis is a bidirectional communication network that integrates gut and brain function. GLP-2 is an important signaling molecule within this axis, and specialized techniques are employed in rat models to investigate its central effects and the pathways through which it signals to the brain.

Intracerebroventricular (ICV) Administration

Intracerebroventricular (ICV) administration is a powerful technique used to study the direct effects of substances on the central nervous system (CNS), bypassing the blood-brain barrier. In the context of GLP-2 research in rats, this involves the surgical implantation of a cannula into one of the cerebral ventricles, most commonly the lateral or third ventricle. This allows for the direct infusion of GLP-2, its analogs, or antagonists into the cerebrospinal fluid, enabling the investigation of their effects on brain functions such as appetite regulation and energy homeostasis.

Research has shown that central administration of GLP-2 can influence feeding behavior in rats. For instance, studies have demonstrated that ICV injection of GLP-2 can lead to a significant, dose-dependent reduction in short-term food intake.

| Compound | Dose | Rat Model | Effect on Food Intake | Time Point |

|---|---|---|---|---|

| GLP-2 | 10 µg | Free-feeding rats | Significant decrease researchgate.net | 2 hours |

| h(Gly2)GLP-2 (analog) | 5 µg | Ad libitum-fed wild-type mice | 66.67% reduction researchgate.net | 1 hour |

| GLP-2 | Not specified | Fasted rats | Dose-dependent inhibition nih.gov | Short-term |

These findings suggest that GLP-2 receptors within the brain play a role in the central regulation of appetite. The specific neural circuits and mechanisms mediating these effects are a subject of ongoing investigation.

Vagal Afferent Pathway Interrogation (e.g., c-fos Immunoreactivity, Capsaicin (B1668287) Ablation)

The vagus nerve is a critical conduit for communication between the gut and the brain. Investigating the role of vagal afferent pathways in mediating the effects of GLP-2 involves techniques to assess neuronal activation and to selectively disrupt these pathways.